N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by its unique molecular structure. The compound features a combination of sulfamoyl and acetamide functional groups attached to a phenyl ring, alongside a dihydrobenzo[dioxin] moiety, making it an intriguing subject of study within various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide involves multi-step organic reactions. A typical synthetic route might start with the preparation of intermediates such as 2,3-dihydrobenzo[b][1,4]dioxin, followed by its functionalization through sulfonamide chemistry and subsequent introduction of the acetamide group. Key steps include:
Formation of 2,3-dihydrobenzo[b][1,4]dioxin: Achieved through the cyclization of catechol with suitable aldehyde precursors under acidic conditions.
Sulfonamide Formation: Introduction of the sulfamoyl group using sulfamoyl chloride in the presence of a base like triethylamine.
Acetylation: Final acetylation of the sulfonamide intermediate using acetic anhydride or acetyl chloride.
Industrial Production Methods: The industrial production of this compound would typically involve scaling up the laboratory synthesis procedures. This includes optimization for high yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide can undergo several types of reactions:
Oxidation: The hydroxyl group on the ethyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Nitro groups can be reduced to amines, if introduced as part of further modifications.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen in the presence of palladium.
Substitution: Friedel-Crafts reagents, halogenating agents.
Oxidized Derivatives: Ketones, carboxylic acids.
Reduced Derivatives: Amines.
Substituted Aromatics: Various substituted phenyl derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide finds applications across multiple scientific fields:
Chemistry:Material Science: Used in the development of new polymers and advanced materials due to its unique structural properties.
Catalysis: Serves as a ligand in the design of catalysts for organic reactions.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, thus modulating biochemical pathways.
Drug Design: Utilized in the development of novel pharmaceuticals targeting specific molecular pathways.
Therapeutic Agents: Explored for its potential use in treating diseases by modulating specific biological targets.
Diagnostic Tools: Used in the design of diagnostic agents for imaging and detecting specific biomolecules.
Chemical Manufacturing: Applied in the synthesis of other complex organic compounds.
Pharmaceutical Industry: Used as an intermediate in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide exerts its effects is multifaceted:
Molecular Targets: Interacts with specific enzymes, receptors, or proteins within the biological systems, altering their function or inhibiting their activity.
Pathways Involved: Engages in signal transduction pathways, leading to modulation of cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide stands out due to its distinctive structural combination of functional groups and rings.
Similar Compounds:N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide: Lacks the dihydrobenzo[dioxin] moiety, offering different properties and reactivity.
4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)sulfamoyl)benzoic acid: Features a benzoic acid group instead of an acetamide, altering its applications and biological activities.
The unique structural features of this compound contribute to its diverse range of applications and make it a compound of significant interest in scientific research and industry.
Properties
IUPAC Name |
N-[4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12(21)20-14-3-5-15(6-4-14)27(23,24)19-11-16(22)13-2-7-17-18(10-13)26-9-8-25-17/h2-7,10,16,19,22H,8-9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFILDIDLUNOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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